molecular formula C4H12O6P2S B3416086 Thiopyrophosphoric acid, tetramethyl ester CAS No. 5930-73-4

Thiopyrophosphoric acid, tetramethyl ester

Cat. No. B3416086
CAS RN: 5930-73-4
M. Wt: 250.15 g/mol
InChI Key: YOJYWCJJBFKIRJ-UHFFFAOYSA-N
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Description

Thiopyrophosphoric acid, tetramethyl ester, also known as Thiodiphosphoric Acid Tetramethyl Ester, is a chemical compound with the molecular formula C4H12O5P2S2 and a molecular weight of 266.21 . It is an impurity of Malathion, a pestanal, and is primarily used as an insecticide . It is also commonly used as a crosslinking agent for various polymers, especially in the manufacture of rubber products. It is also used as a curing agent for epoxy resins, a stabilizer for certain types of plastic, and a flame retardant.


Synthesis Analysis

The synthesis of this compound can be achieved by reacting tetramethyl phosphonium chloride with hydrogen sulfide under controlled conditions. This reaction produces tetramethyl thiophosphate, which is then esterified with methanol to produce this compound.


Molecular Structure Analysis

The molecular structure of this compound consists of four methyl groups attached to a central sulfur atom, which is in turn attached to two phosphorus atoms .


Physical And Chemical Properties Analysis

This compound is a colorless and odorless liquid that is highly flammable and reactive. It has a boiling point of 118-120 °C (Press: 2 Torr) and a density of 1.398±0.06 g/cm3 (Predicted). It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol .

properties

IUPAC Name

dimethoxyphosphinothioyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYWCJJBFKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965404
Record name O,O,O,O-Tetramethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5930-73-4, 51120-35-5
Record name Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sulfotep
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetramethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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